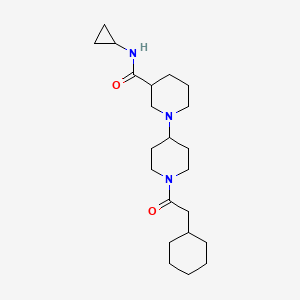![molecular formula C16H9BrClNO2 B6068671 (3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B6068671.png)
(3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one is a synthetic organic compound that belongs to the indole family This compound is characterized by the presence of a bromine atom at the 5th position and a 4-chlorophenyl group at the 3rd position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one typically involves the following steps:
Bromination: The indole ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Knoevenagel Condensation: The brominated indole undergoes a Knoevenagel condensation with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Receptor Binding: It may bind to certain receptors on the cell surface, modulating signal transduction pathways.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
- (3Z)-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one
- (3Z)-5-bromo-3-[2-(4-methylphenyl)-2-oxoethylidene]-1H-indol-2-one
- (3Z)-5-bromo-3-[2-(4-nitrophenyl)-2-oxoethylidene]-1H-indol-2-one
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., fluorine, methyl, nitro groups).
- Chemical Properties: These differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can significantly impact the compound’s biological activity, including its potency and selectivity towards specific targets.
(3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one stands out due to its unique combination of bromine and 4-chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(21)19-14)8-15(20)9-1-4-11(18)5-2-9/h1-8H,(H,19,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDMVXOYDGPAI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6068588.png)
![5-fluoro-2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]-1H-benzimidazole](/img/structure/B6068595.png)
![2-{2-[(2,3-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6068612.png)
![4-chloro-N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B6068615.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6068623.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]benzamide](/img/structure/B6068627.png)
![3-ethoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6068629.png)
![(5-methyl-1H-indazol-3-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B6068636.png)
![(4-phenoxyphenyl){1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6068644.png)
![4-allyl-5-[1-(4-chloro-3-methylphenoxy)-1-methylethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6068651.png)
![1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B6068656.png)
![1-[(3-Bromophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6068664.png)

